molecular formula C8H6ClNO4 B1312197 3-Methoxy-4-nitrobenzoyl chloride CAS No. 67579-92-4

3-Methoxy-4-nitrobenzoyl chloride

Cat. No.: B1312197
CAS No.: 67579-92-4
M. Wt: 215.59 g/mol
InChI Key: CCPUOOUROHGAOD-UHFFFAOYSA-N
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Description

3-Methoxy-4-nitrobenzoyl chloride is an organic compound with the molecular formula C8H6ClNO4. It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring, along with an acyl chloride functional group (-COCl). This compound is primarily used as an intermediate in organic synthesis due to its reactive acyl chloride group.

Scientific Research Applications

3-Methoxy-4-nitrobenzoyl chloride is utilized in various scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: It is employed in the development of potential drug candidates, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

3-Methoxy-4-nitrobenzoyl chloride is a hazardous compound. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It should be stored in a dry, cool, and well-ventilated place and kept in a tightly closed container .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxy-4-nitrobenzoyl chloride can be synthesized through the nitration of 3-methoxybenzoyl chloride. The nitration process typically involves the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-nitrobenzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst or metal hydrides.

    Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as ammonia (NH3), primary or secondary amines, and alcohols are commonly used. The reactions are typically carried out in the presence of a base like pyridine to neutralize the hydrochloric acid (HCl) byproduct.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are used in hydrogenation reactions, while metal hydrides like lithium aluminum hydride (LiAlH4) are used in non-catalytic reductions.

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) are used.

Major Products Formed

    Nucleophilic Substitution: Formation of amides, esters, and thioesters.

    Reduction: Formation of 3-methoxy-4-aminobenzoyl chloride.

    Electrophilic Aromatic Substitution: Formation of brominated or methylated derivatives of this compound.

Mechanism of Action

The mechanism of action of 3-methoxy-4-nitrobenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic transformations to introduce the benzoyl moiety into other compounds. The nitro group can also participate in redox reactions, influencing the overall reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoyl chloride: Lacks the methoxy group, making it less electron-rich and slightly less reactive in electrophilic aromatic substitution reactions.

    3-Methoxybenzoyl chloride: Lacks the nitro group, resulting in different reactivity patterns, particularly in redox reactions.

    3-Nitrobenzoyl chloride: Lacks the methoxy group, affecting its electron-donating properties and overall reactivity.

Uniqueness

3-Methoxy-4-nitrobenzoyl chloride is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring. This combination allows for a diverse range of chemical reactions and applications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-methoxy-4-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-14-7-4-5(8(9)11)2-3-6(7)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPUOOUROHGAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456208
Record name 3-methoxy-4-nitro-benzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67579-92-4
Record name 3-methoxy-4-nitro-benzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5.0 g of 3-methoxy-4-nitrobenzoic acid and 5.0 g of thionyl chloride is heated under argon for 1 hour. The volatiles are removed in vacuo to give 2.85 g of a 3-methoxy-4-nitrobenzoyl chloride as a residue which is dissolved in 50 ml of methylene chloride. To the preceding solution is added with stirring 1.75 g of N,N-diisopropylethylamine followed by 1.84 g of 10,11-dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine. The reaction mixture is stirred under argon for 18 hours and diluted with saturated sodium bicarbonate. The organic layer is dried with Na2 SO4 and passed through a short pad of hydrous magnesium silicate. While boiling, hexane is added to the filtrate to give, upon cooling, 3.39 g of the desired product as a solid, m.p. 191°-192° C.
Quantity
5 g
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5 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
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reactant
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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